molecular formula C10H15ClO4 B1600307 tert-Butyl 6-chloro-3,5-dioxohexanoate CAS No. 276249-18-4

tert-Butyl 6-chloro-3,5-dioxohexanoate

Cat. No.: B1600307
CAS No.: 276249-18-4
M. Wt: 234.67 g/mol
InChI Key: YNYSBGCKDNJMLE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl 6-chloro-3,5-dioxohexanoate can be achieved through several methods. One common approach involves the asymmetric reduction of this compound using biocatalysts such as carbonyl reductase . This method offers high enantioselectivity and yield, making it suitable for industrial applications. Another method involves the use of Lactobacillus kefir cells for the asymmetric synthesis of the compound . This biotransformation process is efficient and environmentally friendly, providing high stereoselectivity and yield.

Chemical Reactions Analysis

tert-Butyl 6-chloro-3,5-dioxohexanoate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. The reduction of this compound using carbonyl reductase results in the formation of tert-Butyl 6-chloro-3,5-dihydroxyhexanoate . Common reagents used in these reactions include NADH/NADPH as cofactors for the biocatalysts. The major products formed from these reactions are chiral intermediates used in the synthesis of pharmaceuticals.

Scientific Research Applications

tert-Butyl 6-chloro-3,5-dioxohexanoate has several scientific research applications. It is primarily used as an intermediate in the synthesis of cholesterol-lowering drugs such as rosuvastatin . The compound’s high enantioselectivity and yield make it valuable in the pharmaceutical industry. Additionally, it is used in academic research to study biocatalytic processes and the development of environmentally friendly synthesis methods .

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-3,5-dioxohexanoate involves its reduction to tert-Butyl 6-chloro-3,5-dihydroxyhexanoate by biocatalysts such as carbonyl reductase . This reduction process is highly enantioselective and involves the regeneration of cofactors such as NADH/NADPH. The molecular targets and pathways involved in this process are primarily related to the activity of the biocatalysts and the regeneration of cofactors.

Comparison with Similar Compounds

tert-Butyl 6-chloro-3,5-dioxohexanoate is similar to other chiral intermediates used in the synthesis of pharmaceuticals. For example, tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate is another valuable chiral synthon used in the production of cholesterol-lowering drugs . The uniqueness of this compound lies in its high enantioselectivity and yield, making it a preferred intermediate in the pharmaceutical industry.

Properties

IUPAC Name

tert-butyl 6-chloro-3,5-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYSBGCKDNJMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439647
Record name tert-Butyl 6-chloro-3,5-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276249-18-4
Record name tert-Butyl 6-chloro-3,5-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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